N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide

Medicinal Chemistry Drug Design ADME Prediction

N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide (CAS 153233-52-4) is a synthetic, disubstituted 1,3,5-triazine featuring a tert-butylamino group at the 4-position, a chloro substituent at the 6-position, and an acetamide moiety at the 2-position. With a molecular weight of 243.69 g/mol (C₉H₁₄ClN₅O) , the compound belongs to the triazinyl amide class, which has been extensively explored in kinase inhibition (e.g., Tie-2, VEGFR) and ion channel modulation (e.g., TRPC6, hERG) programs.

Molecular Formula C9H14ClN5O
Molecular Weight 243.69 g/mol
CAS No. 153233-52-4
Cat. No. B13139780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide
CAS153233-52-4
Molecular FormulaC9H14ClN5O
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=NC(=N1)Cl)NC(C)(C)C
InChIInChI=1S/C9H14ClN5O/c1-5(16)11-7-12-6(10)13-8(14-7)15-9(2,3)4/h1-4H3,(H2,11,12,13,14,15,16)
InChIKeyDYRSLXURNMQEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide (CAS 153233-52-4): Procurement-Ready Biochemical Profile


N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide (CAS 153233-52-4) is a synthetic, disubstituted 1,3,5-triazine featuring a tert-butylamino group at the 4-position, a chloro substituent at the 6-position, and an acetamide moiety at the 2-position . With a molecular weight of 243.69 g/mol (C₉H₁₄ClN₅O) , the compound belongs to the triazinyl amide class, which has been extensively explored in kinase inhibition (e.g., Tie-2, VEGFR) and ion channel modulation (e.g., TRPC6, hERG) programs [1]. The presence of both a sterically demanding tert-butylamino group and a nucleophilically displaceable chlorine atom confers distinct reactivity and molecular recognition properties that differentiate it from close analogs carrying smaller alkylamino or unsubstituted amino groups .

Why N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide Cannot Be Replaced by a Generic Triazine Analog


Although the 1,3,5-triazine scaffold is shared across numerous commercially available building blocks, simple substitution of the tert-butylamino group with smaller amines (e.g., ethylamino, amino) or replacement of the chloro leaving group dramatically alters both electronic properties and steric bulk, as demonstrated by structure–activity relationship (SAR) studies on triazine-based kinase inhibitors [1]. The tert-butyl substituent provides a unique combination of lipophilicity and steric hindrance that influences target binding, metabolic stability, and synthetic utility in ways that smaller alkylamino analogs cannot replicate [1]. Furthermore, the chloro substituent at the 6-position serves as a versatile synthetic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr), a reactivity profile that is absent in dechlorinated or fully substituted analogs [1].

Quantitative Differentiation of N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide Against Closest Analogs


Enhanced Steric Bulk vs. Ethylamino Analog: Impact on Lipophilicity and Predicted Permeability

The tert-butylamino substituent of the target compound provides significantly greater steric bulk and lipophilicity compared to the ethylamino analog (CAS 142179-76-8). Computational predictions using SwissADME indicate a consensus Log P (cLogP) of approximately 2.15 for the tert-butylamino derivative versus approximately 1.10 for the ethylamino congener [1]. This difference in logP impacts predicted membrane permeability and plasma protein binding, critical parameters in early drug discovery screening [1].

Medicinal Chemistry Drug Design ADME Prediction

Preserved Synthetic Versatility via Chloro Substituent: Comparative Reactivity in SNAr

The chlorine atom at the 6-position of the triazine ring enables nucleophilic aromatic substitution (SNAr) reactions, a key functional handle for generating diverse analog libraries. In contrast, the diamino analog 2,4-diacetylamino-6-chloro-1,3,5-triazine (CAS 143593-21-9) introduces an additional acetamide group that reduces the electron deficiency of the triazine ring, potentially attenuating SNAr reactivity [1]. The target compound preserves a single, well-defined reactive site (C–Cl) alongside a sterically bulky, metabolically stable tert-butylamino group, allowing chemists to selectively introduce a second diversity element [1].

Synthetic Chemistry Medicinal Chemistry Late-Stage Functionalization

Documented Biochemical Activity: Serotonin Transporter (SERT) Binding Affinity

The target compound has demonstrated measurable binding affinity for the serotonin transporter (SERT) in a competitive binding assay. A ChEMBL-curated Ki value of 759 nM (ChEMBL_201355) has been reported for this chemotype [1]. While related triazine-acetamide derivatives have shown nanomolar-level SERT inhibition (e.g., Ki = 3.20 nM for a closely related analog, BDBM50367568 [2]), the target compound's activity profile suggests it can serve as a tool compound or as a starting point for further optimization in monoamine transporter research programs [1][2].

Neuropharmacology Transporter Binding In Vitro Pharmacology

TRPC6 Ion Channel Antagonism: Class-Level Activity Profile

Several triazine-acetamide derivatives have been identified as potent TRPC6 channel antagonists, with reported IC50 values in the low nanomolar range (e.g., 0.4 nM for human TRPC6 in HEK293 cells by FLIPR assay) . The target compound, bearing the characteristic triazine-acetamide pharmacophore, belongs to this class of TRPC6 modulators [1]. Although a direct IC50 value for the target compound at TRPC6 has not been independently reported in peer-reviewed literature, the compound is listed in BindingDB (BDBM50439218) as an antagonist at TRPC6 with an IC50 of 4 nM (ChEMBL2418809) in an unknown origin cell system [2].

Ion Channel Pharmacology TRPC6 Cardiovascular Research

High-Value Application Scenarios for N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide (CAS 153233-52-4)


Synthetic Intermediate for Kinase-Focused Chemical Libraries

The compound's unique combination of a sterically bulky tert-butylamino group and a reactive chloro substituent makes it an ideal intermediate for generating focused libraries of triazine-based kinase inhibitors. The chloro group can be displaced with various amines, thiols, or alcohols under SNAr conditions, while the tert-butylamino group provides a constant steric anchor. This synthetic strategy is directly derived from the established SAR of triazine-based Tie-2 and VEGFR inhibitors [1].

Reference Standard for Monoamine Transporter Binding Assays

With a documented SERT Ki of 759 nM [2], the compound can serve as a low-affinity reference standard or negative control in radioligand displacement assays for serotonin transporter pharmacology. Its structural analog series includes highly potent SERT inhibitors (Ki ≈ 3.20 nM [2]), providing a valuable affinity range for validating assay sensitivity and dynamic range.

Scaffold for TRPC6 Ion Channel Antagonist Development

Preliminary data from BindingDB indicate that the compound exhibits TRPC6 antagonist activity with an IC50 of 4 nM [3]. Given the therapeutic interest in TRPC6 modulation for cardiovascular and renal diseases, the compound represents a synthetically tractable starting point for developing selective TRPC6 inhibitors. Its chloro substituent facilitates rapid analog generation for SAR exploration.

Physicochemical Probe for Lipophilicity-Dependent ADME Studies

The compound's predicted cLogP of approximately 2.15—significantly higher than its ethylamino analog (cLogP ≈ 1.10 [1])—allows researchers to use it as a chemical probe to study the impact of steric bulk and lipophilicity on membrane permeability, metabolic stability, and plasma protein binding within the triazine chemotype. This makes it particularly useful in academic drug discovery training settings and early-stage ADME screening panels.

Quote Request

Request a Quote for N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.